molecular formula C24H20N2 B146868 N,N'-Diphenylbenzidine CAS No. 531-91-9

N,N'-Diphenylbenzidine

Cat. No.: B146868
CAS No.: 531-91-9
M. Wt: 336.4 g/mol
InChI Key: FDRNXKXKFNHNCA-UHFFFAOYSA-N
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Description

N,N’-Diphenylbenzidine is an organic compound with the molecular formula C₂₄H₂₀N₂. It consists of two phenyl rings linked by a nitrogen atom, forming a biphenyl structure. This compound is known for its applications in organic synthesis and as an intermediate in the production of various materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Diphenylbenzidine can be synthesized through several methods. One common synthetic route involves the reaction of 4,4’-dibromodiphenyl with aniline in the presence of a base such as sodium tert-butoxide and a palladium catalyst. The reaction is typically carried out in toluene at elevated temperatures (around 90°C) for several hours .

Industrial Production Methods

In industrial settings, the production of N,N’-Diphenylbenzidine often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions

N,N’-Diphenylbenzidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Diphenylbenzidine is unique due to its biphenyl structure with phenyl groups linked by nitrogen atoms. This structure imparts specific electronic properties, making it suitable for applications in electronic materials and redox reactions .

Properties

IUPAC Name

4-(4-anilinophenyl)-N-phenylaniline
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InChI

InChI=1S/C24H20N2/c1-3-7-21(8-4-1)25-23-15-11-19(12-16-23)20-13-17-24(18-14-20)26-22-9-5-2-6-10-22/h1-18,25-26H
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InChI Key

FDRNXKXKFNHNCA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4
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Molecular Formula

C24H20N2
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DSSTOX Substance ID

DTXSID0060197
Record name N,N'-Diphenylbenzidine
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Molecular Weight

336.4 g/mol
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Physical Description

Solid; [Merck Index] Grey odorless powder; [Alfa Aesar MSDS]
Record name N,N'-Diphenylbenzidine
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CAS No.

531-91-9
Record name Diphenylbenzidine
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Record name N,N'-Diphenylbenzidine
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Record name N,N'-Diphenylbenzidine
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Record name [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-diphenyl-
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Record name N,N'-Diphenylbenzidine
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Record name N,N'-DIPHENYLBENZIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N,N'-Diphenylbenzidine?

A1: The molecular formula of this compound is C24H20N2, and its molecular weight is 336.43 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound and its derivatives?

A2: Researchers utilize various spectroscopic techniques including UV-Vis spectroscopy [, , , ], fluorescence spectroscopy [, , , ], and 129I Mössbauer spectroscopy [] to characterize this compound and its derivatives. These techniques provide valuable insights into the electronic structure, optical properties, and charge transfer characteristics of the compound.

Q3: What is the ionization potential of this compound derivatives?

A3: Electron photoemission spectra of amorphous layers of this compound derivatives indicate an ionization potential of 5.35 eV. []

Q4: Does this compound exhibit self-association?

A4: Yes, studies using (1)H NMR spectroscopy revealed that this compound exhibits self-association in solution, primarily forming noncovalent dimers. This characteristic is suggested to contribute to its enhanced stability in the liquid phase. []

Q5: How does the dipole moment of N,N'-bis(2,2-diphenylvinyl)-N,N'-diphenylbenzidine (ENA) influence its charge transport properties?

A5: ENA possesses a low dipole moment of 0.86 Debye. [] This results in a minimal dipolar contribution to the energetic disorder, leading to unexpectedly high hole mobilities in doped polymers. The energy width of the density of states (DOS) is primarily determined by van der Waals interactions. []

Q6: How does the incorporation of polystyrene (PS) affect the performance of N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) as a hole-transporting layer in OLEDs?

A6: Doping polystyrene (PS) into TPD enhances the uniformity of the TPD film, leading to improved device lifetime. Atomic force microscopy (AFM) analysis confirms the improved film morphology. Devices with a 7:3 ratio of TPD to PS exhibit a fourfold increase in lifetime compared to devices with pure TPD. []

Q7: How does the thermal stability of this compound derivatives impact their use in OLEDs?

A7: this compound, particularly TPD, suffers from relatively low thermal stability. This can lead to morphological changes in the hole-transporting layer during OLED operation, impacting device performance and lifespan. [, ]

Q8: Are there any strategies to improve the thermal stability of this compound-based hole-transporting layers?

A8: Yes, research suggests incorporating LiF into α-NPD layers can enhance thermal stability in OLEDs. This modification was observed to significantly improve device stability at high temperatures (up to 170°C) without negatively impacting quantum efficiency. []

Q9: How is this compound utilized in OLEDs?

A9: this compound and its derivatives, especially TPD and α-NPD, are frequently employed as hole-transporting materials in OLEDs. [, , , , , , ] Their role is to facilitate the efficient transport of positive charge carriers (holes) from the anode to the emissive layer of the device.

Q10: How does the concentration of N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) in polystyrene (PS) films affect amplified spontaneous emission (ASE)?

A10: Research shows that the ASE threshold and linewidth decrease with increasing TPD concentration in PS films up to 20 wt%. Beyond this concentration, these parameters remain relatively constant. [] The ASE position can be tuned within the range of 413 nm to 421 nm by adjusting the TPD concentration.

Q11: Can the thickness of N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) films be used to tune the amplified spontaneous emission (ASE) wavelength?

A11: Yes, varying the thickness of TPD films between 100 nm and 200 nm allows for tuning the ASE position from 404 nm to 417 nm. The observed shifts are attributed to changes in film thickness and the shape of the photoluminescence spectrum. []

Q12: How does doping with rubrene impact the performance of an OLED using N,N'-Bis(3-methyphenyl)-N,N'-diphenylbenzidine (TPD) as the hole transport layer and 8-(quinolinolate)-aluminum(Alq) as the electron transport and host material?

A12: Doping the Alq layer with rubrene in this device structure leads to significant improvements in device efficiency and luminance. The rubrene acts as a potential well, leading to the recombination of charge carriers from quantized energy states, resulting in spectral narrowing and a blue shift in the emission peak energy. [, ]

Q13: How does the choice of anode material affect the performance of microcavity OLEDs using N,N'-di(naphthalene-l-yl)-N,N'-diphenylbenzidine (NPB) as the hole transport layer?

A13: Replacing the conventional ITO anode with a semi-transparent metallic material like gold or silver can enhance light output in microcavity OLEDs. Simulations and experimental results show that aligning the recombination region with the antinode of the standing wave within the cavity is crucial for optimal device performance. []

Q14: Does this compound have applications beyond OLEDs?

A14: While the provided research primarily focuses on OLED applications, this compound also finds use as a reagent in fiber optic chemical sensors. [, ] Its absorbance changes depending on the redox potential, making it suitable for applications like redox titration.

Q15: How is this compound immobilized for use in fiber optic sensors?

A15: this compound can be immobilized within the pores of polymer track membranes (PTMs), such as those made from poly(ethylene terephthalate). These membranes can be further coated with poly(vinyl chloride) to enhance reagent retention and sensor performance. [, ]

Q16: How does gamma-cyclodextrin (γ-CD) interact with this compound (DPB)?

A16: In aqueous solutions, γ-CD forms nanotubes induced by the presence of DPB. These nanotubes can incorporate up to 16 γ-CD units and are stabilized by hydrogen bonding between adjacent cyclodextrin molecules. [] Dynamic light scattering (DLS) and fluorescence anisotropy measurements confirm the formation and stability of these nanotubes.

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